molecular formula C16H12BrNO3 B182956 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one CAS No. 70452-19-6

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B182956
CAS RN: 70452-19-6
M. Wt: 346.17 g/mol
InChI Key: HDJIGQVKYKULKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not directly synthesized in the provided papers. However, similar compounds and their synthesis methods can offer insights into potential synthetic routes. For instance, the synthesis of Schiff base ligands with a bromo-indole moiety, as seen in paper , involves condensation reactions. Another example is the synthesis of 5-bromo-1H-indole-3-carbaldehyde derivatives through condensation reactions, as reported in paper . These methods typically involve refluxing the starting materials in suitable solvents to obtain the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized by IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD in paper . Similarly, the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction in paper . These techniques are crucial for determining the molecular geometry and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of bromo-indole derivatives can be inferred from the studies on similar compounds. For instance, the Schiff base ligand in paper forms metal complexes with different geometries, indicating its ability to act as a ligand in coordination chemistry. The study in paper discusses the reactivity of 2-hydroxy-5-nitrobenzyl bromide with tryptophan derivatives, which could be relevant to the reactivity of bromo-indole compounds with amino acids or proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indole derivatives can be diverse. The Schiff base ligand in paper and its metal complexes were studied for their antibacterial, antifungal, and antioxidant activities, indicating potential biological applications. The thermal stability of a related compound was reported to be good up to 215°C in paper . These properties are important for understanding the potential applications of such compounds in various fields.

properties

IUPAC Name

5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJIGQVKYKULKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315391
Record name MLS003115664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

CAS RN

70452-19-6
Record name MLS003115664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.